![molecular formula C13H21BrN2OSi B2862888 BrC=1C=NC(=NC1)C1(CC1)O[Si](C)(C)C(C)(C)C CAS No. 1795452-14-0](/img/structure/B2862888.png)
BrC=1C=NC(=NC1)C1(CC1)O[Si](C)(C)C(C)(C)C
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Overview
Description
BrC=1C=NC(=NC1)C1(CC1)O[Si](C)(C)C(C)(C)C is a chemical compound that belongs to the class of organosilicon compounds. It has been widely used in scientific research due to its unique properties and potential applications.
Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
This compound is a valuable intermediate in organic synthesis. Its structure, featuring a bromopyrimidinyl group, makes it suitable for constructing complex molecules through cross-coupling reactions . It’s particularly useful in the synthesis of pharmaceuticals where the pyrimidine moiety is a common structural component in drugs.
Material Science
The silane group in the compound allows it to act as a precursor for silicon-containing materials. These materials have applications in electronics, coatings, and adhesives due to their thermal stability and resistance to degradation .
Molecular Imaging
Bromine is a heavy atom that can be used in molecular imaging techniques such as X-ray crystallography. The compound can be incorporated into biomolecules to enhance contrast and provide detailed structural information .
Nanotechnology
The compound’s ability to form stable covalent bonds with silicon surfaces makes it a candidate for creating functionalized surfaces. These are essential in the fabrication of nanoscale devices and sensors .
Catalysis
The tert-butyl-dimethylsilane group can be used to introduce steric bulk in catalyst systems, potentially improving selectivity and efficiency in various chemical reactions .
Bioconjugation
The cyclopropyl group can undergo reactions with biomolecules, allowing for the bioconjugation of drugs or probes. This is useful in targeted drug delivery and diagnostic assays .
Mechanism of Action
Target of Action
Bromopyrimidines are generally known to interact with various enzymes and receptors in the body, influencing numerous biochemical processes .
Mode of Action
Bromopyrimidines typically interact with their targets by forming covalent bonds, which can lead to changes in the target’s function .
Biochemical Pathways
Bromopyrimidines, in general, are known to influence a variety of biochemical pathways, particularly those involving nucleic acid synthesis and metabolism .
Result of Action
Bromopyrimidines are generally known to have significant effects at the molecular and cellular levels, often leading to changes in cell function or viability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [1-(5-bromopyrimidin-2-yl)cyclopropyl]oxy-tert-butyl-dimethylsilane . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and its overall effectiveness.
properties
IUPAC Name |
[1-(5-bromopyrimidin-2-yl)cyclopropyl]oxy-tert-butyl-dimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrN2OSi/c1-12(2,3)18(4,5)17-13(6-7-13)11-15-8-10(14)9-16-11/h8-9H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUNWGZESXBBTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1(CC1)C2=NC=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrN2OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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